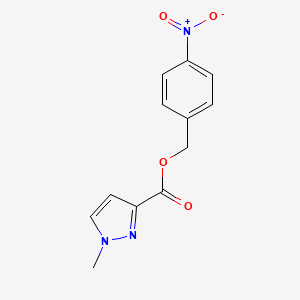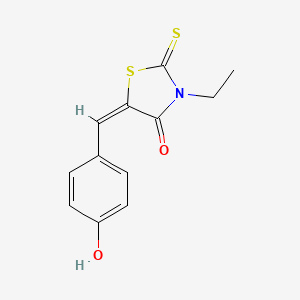methanone](/img/structure/B10877551.png)
[4-(Benzylsulfonyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a methanone group attached to a dimethoxyphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenyl Methanone: The final step involves the acylation of the sulfonylated piperazine with 2,3-dimethoxybenzoyl chloride under anhydrous conditions, often using a solvent like dichloromethane and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is used as an intermediate in the synthesis of complex organic molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its piperazine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to compounds with various biological activities.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, depending on the specific modifications made to the core structure.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group can enhance binding affinity to certain proteins, while the piperazine ring can improve the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with different positions of the methoxy groups on the phenyl ring.
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
The uniqueness of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzylsulfonyl group provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets, while the dimethoxyphenyl moiety can participate in various electronic interactions, influencing the compound’s overall behavior in chemical and biological systems.
This detailed overview should provide a comprehensive understanding of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE, its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C20H24N2O5S |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(4-benzylsulfonylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-10-6-9-17(19(18)27-2)20(23)21-11-13-22(14-12-21)28(24,25)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
InChI-Schlüssel |
QBJIKZDHIZPYNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)
![methyl [(4Z)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877474.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)

![6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877502.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877509.png)

![S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate](/img/structure/B10877518.png)
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10877526.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10877533.png)
![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877538.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B10877549.png)
![N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10877557.png)
